N-Chloromethyl-N-phenylcarbamoyl chloride

Vue d'ensemble

Description

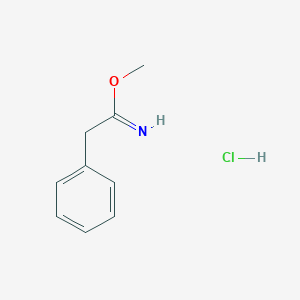

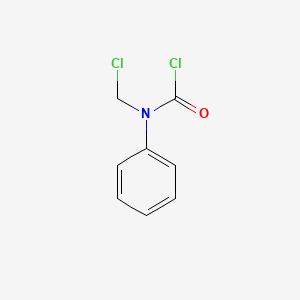

“N-Chloromethyl-N-phenylcarbamoyl chloride” is a chemical compound with the molecular formula C8H7Cl2NO . It is used as a reagent for the preparation of carbamoylcholine analogs, which have biological activity as nicotinic acetylcholine receptor agonists .

Synthesis Analysis

The synthesis of “this compound” involves solvolyses in aqueous binary mixtures of acetone, ethanol, methanol, and in water .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H7Cl2NO . It has a molecular weight of 204.05 .Chemical Reactions Analysis

“this compound” undergoes solvolyses in aqueous binary mixtures of acetone, ethanol, methanol, and in water . It also participates in iridium-catalyzed annulation with internal alkyne .Physical And Chemical Properties Analysis

“this compound” is a light yellow to light green crystalline mass . It has a boiling point of 318.8±25.0 °C, a density of 1.385±0.06 g/cm3, and a pKa of -0.48±0.50 .Applications De Recherche Scientifique

1. Application in Polymer Chemistry

N-Chloromethyl-N-phenylcarbamoyl chloride has been explored for its utility in polymer chemistry. Specifically, it has been used in the stabilization of poly(vinyl chloride) (PVC). Researchers found that certain ureido organic stabilizers, which include derivatives of this compound, exhibit greater stabilizing efficiency compared to traditional stabilizers in PVC mixtures. These stabilizers demonstrate a stronger ability to replace labile chlorine atoms in PVC chains and absorb hydrogen chloride (HCl) (Chen et al., 2014).

2. Synthesis of N-(Chloromethyl)carboximidoyl Chlorides

This compound plays a role in the synthesis of N-(Chloromethyl)carboximidoyl Chlorides. These compounds are formed by treating N-(hydroxymethyl)- and N-(chloromethyl)carboxylic acid amides with phosphorus pentachloride. This synthesis process yields various products, including acyl chloride and carbonitrile, which have potential applications in organic chemistry (Böhme et al., 1978).

3. Involvement in Anticholinesterase Activity

Another application of this compound is found in the realm of anticholinesterase activity. It is used in the preparation of compounds that exhibit this activity. For instance, O-(N-Phenylcarbamoyl)acethydroximoyl Chloride, a derivative, has been studied for its potential use in inhibiting cholinesterase enzymes (Ivanov et al., 1992).

4. Application in Fluorescent Dye Labeling

This compound is also used in labeling polystyrene with various fluorescent dyes. The compound is involved in the chloromethylation of polystyrene, which then reacts with different dyes to yield fluorescently labeled polystyrene. This process is valuable in materials science and biochemistry for tracking and analysis purposes (Tang et al., 1988).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(chloromethyl)-N-phenylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-6-11(8(10)12)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJIXNWAWRCFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459785 | |

| Record name | N-CHLOROMETHYL-N-PHENYLCARBAMOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52123-54-3 | |

| Record name | N-CHLOROMETHYL-N-PHENYLCARBAMOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B1600719.png)